2-(3,4-Dichlorophenyl)-2-(diethylamino)acetonitrile
Overview
Description
2-(3,4-Dichlorophenyl)-2-(diethylamino)acetonitrile (DDEA) is an organic compound with a wide range of applications in scientific research. It is a colorless, crystalline solid that is soluble in polar organic solvents, such as chloroform, and has a melting point of 55-56°C. DDEA is primarily used as an intermediate in the synthesis of other compounds, but has also been studied for its potential applications in drug discovery and biochemistry.
Scientific Research Applications
Antimalarial Pharmacophores
Research has revealed the potential of 2-(aminomethyl)aziridines and their corresponding 1,2,3-triaminopropanes, produced through microwave-assisted and regioselective ring opening in acetonitrile, as novel antimalarial pharmacophores. These compounds, including 2-[(1,2,4-triazol-1-yl)methyl]aziridines and 2-(N,N-diethylaminomethyl)aziridines, have demonstrated antimalarial activity, emphasizing the relevance of both the aziridine and the triaminopropane units in antimalarial drug development (D’hooghe et al., 2011).
Carbonyl Reductase Inhibition
The synthesis of oximino(2,6-dichlorophenyl)acetonitrile has shown significant potential as a potent inhibitor of Carbonyl Reductase, an enzyme involved in resistance to anticancer treatments and the formation of cardiotoxic derivatives of anthracyclines. This discovery contributes to the search for compounds that could mitigate the adverse effects associated with current anticancer therapies (Amankrah et al., 2021).
Electrochemical and Photoluminescent Properties
Studies on the electrochemical polymerization of alkylated 3,4-ethylenedioxythiophenes in acetonitrile have revealed significant findings related to optical, conductive, and magnetic properties. These properties are influenced by factors such as alkyl chain length, showing variations in coplanar disposition of thiophene rings and conductivity. This research aids in understanding the material properties crucial for applications in electronics and photonics (Groenendaal et al., 2001).
properties
IUPAC Name |
2-(3,4-dichlorophenyl)-2-(diethylamino)acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2N2/c1-3-16(4-2)12(8-15)9-5-6-10(13)11(14)7-9/h5-7,12H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALCIABZIYBOSLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(C#N)C1=CC(=C(C=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dichlorophenyl)-2-(diethylamino)acetonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.